![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)

Diclofenac-13C6 sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

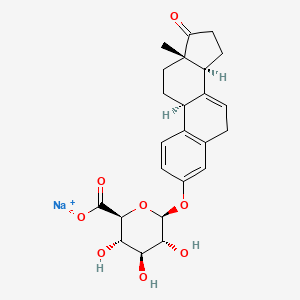

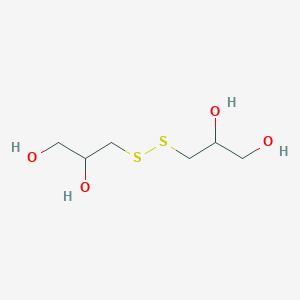

Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .

Molecular Structure Analysis

The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .Physical And Chemical Properties Analysis

Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .Applications De Recherche Scientifique

Solid-State Dehydration Mechanism Research

Diclofenac Sodium Salt Hydrates have been used in the study of solid-state dehydration mechanisms . The research focused on the crystal structure of the anhydrous form of diclofenac sodium (DIC-Na) and the structural relationship among the anhydrate and hydrated forms . This study contributes to understanding the mechanism underlying these dehydration/hydration phenomena and the physicochemical properties of pharmaceutical crystals .

Photocatalytic Degradation Studies

Diclofenac sodium salt has been used in photocatalytic degradation studies . The

Mécanisme D'action

Target of Action

Diclofenac-13C6 sodium salt, a labelled analogue of Diclofenac , primarily targets Cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac-13C6 sodium salt acts as a non-selective COX inhibitor . It inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2 (PGG2), which is the precursor to other PGs . This inhibition of PG production is the common mechanism linking each effect of diclofenac .

Biochemical Pathways

The inhibition of COX enzymes by Diclofenac-13C6 sodium salt affects the prostaglandin synthesis pathway . This results in a decrease in the production of PGs, which are involved in mediating inflammation and pain. Additionally, Diclofenac-13C6 sodium salt has been found to activate the nitric oxide-cyclic GMP-potassium channel pathway .

Pharmacokinetics

The oral absorption of Diclofenac sodium is rapid and complete . Diclofenac binds extensively to plasma albumin . The molecular weight of diclofenac is 296.18 . The pharmacokinetic properties of Diclofenac-13C6 sodium salt are expected to be similar to those of Diclofenac.

Result of Action

The inhibition of PG production by Diclofenac-13C6 sodium salt leads to a reduction in inflammation and pain signaling . This makes it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis , as well as injury-related inflammation due to surgery and physical trauma .

Action Environment

The action of Diclofenac-13C6 sodium salt can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state. For instance, the presence of sodium phosphates may enhance the nephrotoxic effect of Nonsteroidal Anti-Inflammatory Agents . Furthermore, the solubility of Diclofenac sodium can be improved through techniques such as salt formation , which can influence its action and efficacy.

Safety and Hazards

Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .

Orientations Futures

Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 sodium salt involves the introduction of 13C6 isotopes into the diclofenac molecule through a series of reactions.", "Starting Materials": [ "Diclofenac sodium", "13C6-labeled acetic anhydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. Diclofenac sodium is dissolved in methanol to form a solution.", "2. 13C6-labeled acetic anhydride is added to the solution and the mixture is stirred for several hours.", "3. Sodium hydroxide is added to the mixture to neutralize the solution.", "4. The mixture is then filtered to remove any solids.", "5. Water is added to the filtrate to precipitate the diclofenac-13C6 sodium salt.", "6. The precipitate is collected by filtration and dried to obtain the final product." ] } | |

Numéro CAS |

1261393-73-0 |

Formule moléculaire |

C8[13C]6H10Cl2NNaO2 |

Poids moléculaire |

324.09 |

Pureté |

95% by HPLC; 98% atom 13C |

Numéros CAS associés |

15307-86-5 (unlabelled) |

Synonymes |

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |

Étiquette |

Diclofenac |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

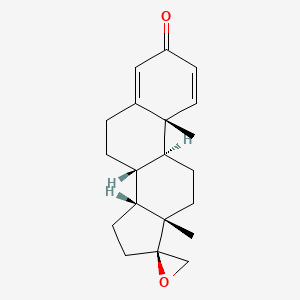

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)